n-Benzylnaltrindole
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Overview
Description
N-Benzylnaltrindole is a potent δ-selective opioid receptor antagonist. It is known for its long duration of action and is primarily used in research to study the pharmacologic characterization of δ-opioid receptor function . The compound’s chemical structure is 1’-Benzyl-17-(cyclopropylmethyl)-6,7-didehydro-4,5a-epoxy-3,14-dihydroxyindolo[2’,3’:6,7]morphinan hydrochloride .
Preparation Methods
The synthesis of N-Benzylnaltrindole involves several steps, starting with the preparation of the core structure, followed by the introduction of the benzyl group. The synthetic route typically involves:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of the benzyl group via benzylation reactions.
Step 3: Purification and crystallization to obtain the final product.
Chemical Reactions Analysis
N-Benzylnaltrindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Benzylnaltrindole has several scientific research applications:
Chemistry: Used as a tool to study the δ-opioid receptor function and its interactions with other compounds.
Biology: Helps in understanding the biological pathways involving δ-opioid receptors.
Medicine: Potential applications in developing treatments for conditions related to opioid receptors.
Industry: Used in the development of new pharmacological agents and in research related to pain management.
Mechanism of Action
N-Benzylnaltrindole exerts its effects by selectively binding to δ-opioid receptors, blocking their activity. This antagonistic action prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways . The molecular targets include δ-opioid receptors, and the pathways involved are primarily related to pain modulation and other physiological processes regulated by these receptors .
Comparison with Similar Compounds
N-Benzylnaltrindole is unique due to its high selectivity for δ-opioid receptors and its long duration of action. Similar compounds include:
Naltriben: Another δ-opioid receptor antagonist but with a shorter duration of action.
Naltrindole: A non-selective opioid receptor antagonist with different pharmacological properties.
These compounds share structural similarities but differ in their selectivity, duration of action, and specific applications in research and medicine.
Properties
Molecular Formula |
C33H32N2O3 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-11-benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C33H32N2O3/c36-26-13-12-22-16-27-33(37)17-24-23-8-4-5-9-25(23)35(19-20-6-2-1-3-7-20)29(24)31-32(33,28(22)30(26)38-31)14-15-34(27)18-21-10-11-21/h1-9,12-13,21,27,31,36-37H,10-11,14-19H2/t27-,31+,32+,33-/m1/s1 |
InChI Key |
PSPANKCQVWSVHM-OUDZLNJNSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6CC9=CC=CC=C9 |
Synonyms |
N-(benzyl)naltrindole N-benzylnaltrindole N-BNTI |
Origin of Product |
United States |
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